molecular formula C4HF3N2O B7944874 5-Trifluoromethyl-3h-pyrazol-3-one

5-Trifluoromethyl-3h-pyrazol-3-one

Cat. No.: B7944874
M. Wt: 150.06 g/mol
InChI Key: JALMTKIWOHXEFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: 5-Trifluoromethyl-3h-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Biological Activity

5-Trifluoromethyl-3h-pyrazol-3-one is a heterocyclic compound known for its diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article provides an in-depth examination of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a trifluoromethyl group at the 5-position. The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with biological membranes and molecular targets.

Table 1: Structural Characteristics of this compound

PropertyValue
Molecular FormulaC4H3F3N2O
Molecular Weight164.08 g/mol
Melting Point85-87 °C
SolubilitySoluble in organic solvents

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study involving nucleosides derived from this compound demonstrated promising results against various cancer cell lines.

Case Study: Antitumor Activity

In a study published in Molecules, nucleosides synthesized from 5-Trifluoromethyl-2,4-dihydropyrazol-3-one showed varying degrees of cytotoxicity against the HL60 human promyelotic leukemia cell line. The IC50 values for selected compounds were as follows:

CompoundIC50 (µM)Cell Line
3a20.2 ± 1.7HL60
3b16.4 ± 1.8HL60
3c27.2 ± 1.3HL60

Nucleoside 3b exhibited the highest potency with an IC50 value of 16.4 µM , indicating its potential as an effective anticancer agent .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains, including Neisseria gonorrhoeae. In vitro studies revealed a minimum inhibitory concentration (MIC) of 0.9 µg/mL , highlighting its potential as an antibacterial agent .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in various experimental models. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances membrane permeability, allowing the compound to effectively reach intracellular targets and modulate signaling pathways associated with cancer proliferation and inflammation .

Activity TypeMechanism Description
AnticancerInduction of apoptosis via modulation of cell cycle proteins
AntibacterialInhibition of bacterial cell wall synthesis
Anti-inflammatorySuppression of cytokine release

Properties

IUPAC Name

5-(trifluoromethyl)pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF3N2O/c5-4(6,7)2-1-3(10)9-8-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALMTKIWOHXEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Trifluoromethyl-3h-pyrazol-3-one
Reactant of Route 2
5-Trifluoromethyl-3h-pyrazol-3-one
Reactant of Route 3
Reactant of Route 3
5-Trifluoromethyl-3h-pyrazol-3-one
Reactant of Route 4
5-Trifluoromethyl-3h-pyrazol-3-one
Reactant of Route 5
5-Trifluoromethyl-3h-pyrazol-3-one
Reactant of Route 6
5-Trifluoromethyl-3h-pyrazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.